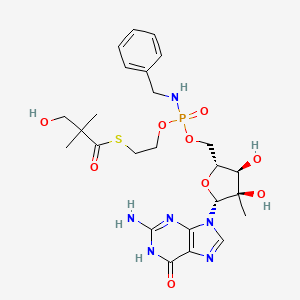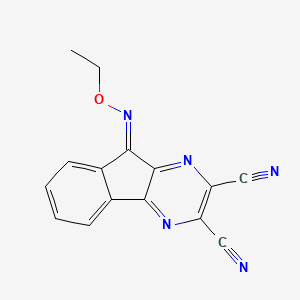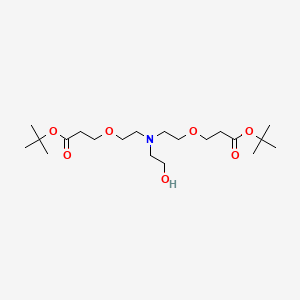
IDX184
Vue d'ensemble
Description
IDX184 est un promédicament hépato-cible du monophosphate de 2'-méthylguanosine. Il est principalement développé comme inhibiteur de la polymérase nucléotidique pour le traitement de l'infection chronique par le virus de l'hépatite C . This compound a montré une activité antivirale significative et est conçu pour améliorer la formation de sa forme triphosphate active dans le foie .
Méthodes De Préparation
IDX184 est synthétisé par une série de réactions chimiques impliquant la modification de la 2'-méthylguanosine. La production industrielle d'this compound implique l'optimisation de ces conditions réactionnelles pour garantir un rendement élevé et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
IDX184 subit plusieurs types de réactions chimiques, notamment :
Phosphorylation : Conversion de la 2'-méthylguanosine en sa forme monophosphate.
Substitution : Introduction du groupe phosphoramidate pour améliorer le ciblage hépatique.
Hydrolyse : Le promédicament est hydrolysé dans le foie pour libérer le monophosphate de 2'-méthylguanosine actif.
Les réactifs courants utilisés dans ces réactions comprennent les agents phosphorylants et les réactifs phosphoramidates. Le principal produit formé à partir de ces réactions est la forme triphosphate active de la 2'-méthylguanosine .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de la polymérase nucléotidique.
Biologie : Etudié pour ses effets sur la réplication virale et le ciblage hépatique.
Industrie : Utilisation potentielle dans le développement d'autres promédicaments hépato-cibles et de thérapies antivirales.
Mécanisme d'action
This compound exerce ses effets en inhibant la polymérase ARN dépendante de l'ARN non structurale 5B du virus de l'hépatite C. Le promédicament est conçu pour délivrer la forme triphosphate active de la 2'-méthylguanosine dans le foie, où il inhibe la réplication virale en s'intégrant à l'ARN viral et en provoquant une terminaison de chaîne .
Applications De Recherche Scientifique
IDX184 has several scientific research applications, including:
Chemistry: Used as a model compound for studying nucleotide polymerase inhibitors.
Biology: Investigated for its effects on viral replication and liver targeting.
Industry: Potential use in the development of other liver-targeted prodrugs and antiviral therapies.
Mécanisme D'action
IDX184 exerts its effects by inhibiting the non-structural 5B RNA-dependent RNA polymerase of the hepatitis C virus. The prodrug is designed to deliver the active triphosphate form of 2’-methylguanosine in the liver, where it inhibits viral replication by incorporating into the viral RNA and causing chain termination .
Comparaison Avec Des Composés Similaires
IDX184 est comparé à d'autres inhibiteurs nucléotidiques tels que la ribavirine, le sofosbuvir et le R7128. Contrairement à ces composés, this compound est spécifiquement conçu pour cibler le foie, améliorant son activité antivirale et réduisant l'exposition systémique . Cette approche ciblant le foie rend this compound unique parmi les inhibiteurs de la polymérase nucléotidique.
Des composés similaires comprennent :
Ribavirine : Un médicament antiviral largement utilisé avec une activité à large spectre.
Sofosbuvir : Un inhibiteur nucléotidique approuvé par la FDA pour le virus de l'hépatite C.
R7128 : Un autre inhibiteur nucléotidique en essais cliniques pour le virus de l'hépatite C.
This compound se démarque par sa délivrance ciblant le foie et sa puissante activité antivirale, ce qui en fait un candidat prometteur pour un développement clinique plus poussé .
Propriétés
IUPAC Name |
S-[2-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl]oxyethyl] 3-hydroxy-2,2-dimethylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N6O9PS/c1-24(2,13-32)22(35)42-10-9-38-41(37,28-11-15-7-5-4-6-8-15)39-12-16-18(33)25(3,36)21(40-16)31-14-27-17-19(31)29-23(26)30-20(17)34/h4-8,14,16,18,21,32-33,36H,9-13H2,1-3H3,(H,28,37)(H3,26,29,30,34)/t16-,18-,21-,25-,41?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHMGRXAHIXTBM-TWFJNEQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N6O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028050 | |
| Record name | IDX-184 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036915-08-8 | |
| Record name | 2′-C-Methylguanosine 5′-[2-[(3-hydroxy-2,2-dimethyl-1-oxopropyl)thio]ethyl N-(phenylmethyl)phosphoramidate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036915-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IDX-184 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1036915088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDX-184 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDX-184 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W44B4S9OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B607982.png)









